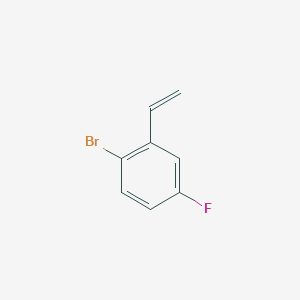

1-Bromo-2-ethenyl-4-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWASPURDORDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459779 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828267-47-6 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry of 1 Bromo 2 Ethenyl 4 Fluorobenzene

Transition Metal-Catalyzed Cross-Coupling Reactivity

The following sections will, therefore, discuss the anticipated reactivity of 1-bromo-2-ethenyl-4-fluorobenzene in key transition metal-catalyzed cross-coupling reactions, based on established chemical principles and reactivity patterns observed for similar substrates.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Variants)

Palladium catalysts are paramount in organic synthesis for their efficiency in catalyzing a wide array of cross-coupling reactions. For a substrate like this compound, the primary site of reactivity in these transformations is expected to be the carbon-bromine bond, which is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-fluorine bond or the vinylic C-H bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. A typical catalytic system would involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This compound could react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds. The reaction would likely proceed with the formation of a new carbon-carbon bond at the position of the bromine atom, leading to a substituted styrene (B11656) derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is expected that this compound would couple with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, yielding a 2-ethenyl-4-fluoro-1-(alkynyl)benzene derivative.

A critical aspect of the cross-coupling reactions of this compound would be the investigation of regio- and stereoselectivity.

Regioselectivity: In reactions like the Heck coupling, the regioselectivity of the addition of the aryl group to the alkene partner is a key consideration. The substitution pattern on the alkene and the electronic nature of the ligands on the palladium catalyst would be expected to influence whether the aryl group adds to the more or less substituted carbon of the double bond. For Suzuki and Sonogashira couplings, the primary regioselectivity is dictated by the position of the bromo substituent, leading to coupling at the C1 position of the benzene (B151609) ring.

Stereoselectivity: In the Heck reaction, the stereochemistry of the resulting double bond is of paramount importance. Typically, a syn-addition of the organopalladium species to the alkene followed by a syn-elimination of a palladium hydride leads to the observed product. For terminal alkenes, this often results in the formation of the (E)-isomer as the major product.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of the catalytic system, particularly the ligands coordinated to the palladium center. The electronic and steric properties of the ligands can significantly influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

For the coupling of this compound, a range of phosphine ligands, from simple triarylphosphines like triphenylphosphine (PPh₃) to more sterically demanding and electron-rich biarylphosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), could be evaluated to optimize reaction conditions. The choice of ligand would be crucial in achieving high yields and selectivities, especially in challenging couplings or when using less reactive coupling partners.

The following table outlines hypothetical research findings for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the type of data that would be generated from such studies.

Hypothetical Data Table: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 8 | 92 |

| 3 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |

Copper-Mediated Transformations and Related Organometallic Reactions

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, provide alternative pathways for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, copper-mediated transformations could be employed to introduce nucleophiles such as amines, alcohols, or thiols at the C1 position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel-catalyzed couplings, such as the Kumada coupling (with Grignard reagents) and Negishi coupling (with organozinc reagents), could be effectively applied to this compound. Nickel catalysts are particularly known for their ability to activate less reactive C-Cl bonds and can exhibit different reactivity patterns and functional group tolerance compared to palladium.

Organometallic Intermediates and their Synthetic Utility

The catalytic cycles of the aforementioned cross-coupling reactions proceed through the formation of key organometallic intermediates. In the case of palladium-catalyzed reactions with this compound, the initial step is the oxidative addition of the aryl bromide to a palladium(0) species. This would generate a square planar organopalladium(II) intermediate of the type [Pd(L)₂(Ar)(Br)], where Ar is the 2-ethenyl-4-fluorophenyl group and L is a ligand.

The isolation and characterization of such intermediates, while challenging due to their often transient nature, can provide valuable insights into the reaction mechanism. These organopalladium complexes could potentially be used in stoichiometric reactions to explore their synthetic utility further, for instance, in trapping experiments or in the synthesis of more complex molecules through sequential, controlled additions of different coupling partners.

Formation and Reactivity of Grignard Reagents from Aryl Bromides

The formation of a Grignard reagent from an aryl halide is a cornerstone of organometallic chemistry, providing a powerful carbon nucleophile for C-C bond formation. mnstate.edu In the case of halo-substituted benzenes, the reactivity of the carbon-halogen bond towards magnesium insertion is a critical factor. For aryl halides, the bond strength follows the order C-F > C-Cl > C-Br > C-I. Consequently, magnesium will selectively insert into the weaker C-Br bond over the much stronger C-F bond.

While specific studies on this compound are not prevalent, extensive research on the analogous compound, 1-bromo-4-fluorobenzene, demonstrates this selectivity. wisc.eduwisc.edu Treatment of 1-bromo-4-fluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), leads exclusively to the formation of (4-fluorophenyl)magnesium bromide. wisc.educhegg.com The C-F bond remains intact throughout the reaction.

Applying this principle to this compound, the expected reaction is the selective formation of (2-ethenyl-4-fluorophenyl)magnesium bromide. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. mnstate.edu

The resulting Grignard reagent is a potent nucleophile. The carbon atom bound to magnesium behaves as a carbanion and will react with a wide array of electrophiles. This reactivity allows for the introduction of various functional groups at the original position of the bromine atom.

Table 1: Predicted Reactivity of (2-ethenyl-4-fluorophenyl)magnesium bromide

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Carbonyl Compounds | Acetone, Benzaldehyde | Alcohols (Tertiary, Secondary) |

| Carbon Dioxide | CO₂ (s) | Carboxylic Acid |

| Esters | Ethyl acetate | Ketones or Tertiary Alcohols |

Lithiation and Subsequent Electrophilic Quenching

Another important organometallic transformation is lithiation, which can be achieved through halogen-lithium exchange. This reaction typically involves treating an aryl bromide with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. For this compound, this process is expected to yield the aryllithium intermediate, (2-ethenyl-4-fluorophenyl)lithium, with the elimination of bromobutane.

Aryllithium reagents are generally more reactive and often more selective than their Grignard counterparts. Following its generation, the lithiated intermediate can be "quenched" with a variety of electrophiles in a manner similar to Grignard reagents. This provides a versatile method for synthesizing a range of polysubstituted aromatic compounds.

Table 2: Potential Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Expected Product |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | 1-Ethenyl-3-fluoro-2-methylbenzene |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | (2-Ethenyl-4-fluorophenyl)trimethylsilane |

| Amides | N,N-Dimethylformamide (DMF) | 2-Ethenyl-4-fluorobenzaldehyde |

Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Investigations

The nucleophilic aromatic substitution (SNAr) reaction is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In this compound, there are no strong EWGs. The ethenyl group is weakly activating, while the fluorine and bromine atoms are deactivating via induction but weakly donating through resonance. libretexts.org Neither substituent is capable of sufficiently stabilizing the Meisenheimer complex required for the SNAr pathway. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution via the addition-elimination (SNAr) mechanism under typical conditions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives, involving the attack of the electron-rich aromatic ring on a strong electrophile. utexas.edu The reactivity and regioselectivity (the position of attack) are governed by the substituents already present on the ring. libretexts.org

For this compound, we must consider the directing effects of all three substituents:

Bromo (-Br): Deactivating, Ortho-, Para-directing.

Fluoro (-F): Deactivating, Ortho-, Para-directing. researchgate.net

Ethenyl (-CH=CH₂): Activating, Ortho-, Para-directing. pearson.com

The positions on the ring are C3, C5, and C6. The activating ethenyl group directs incoming electrophiles to its ortho (C3) and para (C6) positions. The fluoro group directs to its ortho (C3, C5) positions. The bromo group directs to its ortho (C6) and para (C3) positions.

Analyzing these combined effects:

Position C3: Strongly favored. It is ortho to the activating ethenyl group, ortho to the fluoro group, and para to the bromo group.

Position C5: Moderately favored. It is ortho to the fluoro group.

Position C6: Less favored. It is para to the ethenyl group but ortho to the bulky bromo group, which may cause steric hindrance.

Therefore, electrophilic attack is most likely to occur at the C3 position, driven by the strong activation and directing influence of the ethenyl group, reinforced by the directing effects of the halogens.

Table 3: Predicted Major Products of EAS Reactions

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-ethenyl-4-fluoro-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,3-Dibromo-2-ethenyl-4-fluorobenzene |

Benzyne Intermediate Generation and Cycloaddition Reactions (e.g., Diels-Alder)

Although the SNAr mechanism is unfavorable, nucleophilic substitution on unactivated aryl halides can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. pjsir.orgorganicchemistrytutor.com Benzyne can be generated from aryl halides in two primary ways: treatment of an ortho-dihalobenzene with a metal like magnesium or lithium, or by treating an aryl halide with a very strong base like sodium amide (NaNH₂). stackexchange.comstackexchange.com

While this compound is not an ortho-dihalobenzene, it possesses hydrogens ortho to the bromine atom (at C6) and ortho to the fluorine atom (at C3 and C5). A sufficiently strong base could deprotonate one of these positions, followed by the elimination of HBr or HF to form a substituted benzyne intermediate. Elimination of HBr is more likely.

Once formed, the substituted benzyne is a powerful electrophile and an excellent dienophile in cycloaddition reactions. organicchemistrytutor.com Its strained triple bond readily reacts with dienes like furan (B31954) or cyclopentadiene in a [4+2] Diels-Alder reaction to form bicyclic adducts. pjsir.orgbrainly.comacs.orgresearchgate.net The reaction of the benzyne derived from 1-bromo-2-fluorobenzene with furan is a classic example that yields a Diels-Alder adduct. stackexchange.comslideshare.netguidechem.com A similar reaction would be expected for the benzyne derived from this compound, leading to complex polycyclic structures.

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group attached to the aromatic ring largely retains the reactivity of a typical alkene. Reactions at this site can often be performed selectively, as the aromatic ring itself is deactivated towards many reagents that react with alkenes (e.g., oxidants, electrophiles without a Lewis acid catalyst).

Expected reactions at the ethenyl group include:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) would reduce the ethenyl group to an ethyl group, yielding 1-Bromo-2-ethyl-4-fluorobenzene.

Halogenation: Addition of Br₂ or Cl₂ across the double bond would occur readily to form a 1,2-dihaloethyl substituent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) would cleave the double bond, potentially leading to the formation of a carboxylic acid or an aldehyde at the C2 position, depending on the workup conditions.

Polymerization: Like styrene (vinylbenzene), this compound can act as a monomer. In the presence of a radical initiator, it would undergo polymerization to form poly(this compound). The incorporation of such monomers can be used to modify polymer properties. pearson.com

Addition Reactions (e.g., Hydrohalogenation, Hydrosilylation, Hydrogenation)

Addition reactions to the ethenyl group of this compound would proceed via the cleavage of the carbon-carbon pi bond and the formation of two new sigma bonds.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the vinyl group is expected to follow Markovnikov's rule. The electrophilic hydrogen atom will add to the terminal carbon of the vinyl group (the one with more hydrogen atoms), leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. The subsequent attack of the halide anion will yield the 1-halo-1-(1-bromo-4-fluorophenyl)ethane. The regioselectivity is driven by the stability of the intermediate carbocation.

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reactant | Reagent | Predicted Major Product |

|---|---|---|

| This compound | HBr | 1-Bromo-1-(1-bromo-4-fluorophenyl)ethane |

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond, can be catalyzed by various transition metal complexes, most commonly those of platinum, rhodium, and palladium. The regioselectivity of this reaction can be controlled by the choice of catalyst and silane. In many cases, anti-Markovnikov addition is observed, where the silyl group attaches to the terminal carbon of the vinyl group.

Hydrogenation: The catalytic hydrogenation of the ethenyl group to an ethyl group is a common transformation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is expected to be highly efficient and selective for the vinyl group without affecting the aromatic ring or the halogen substituents under standard conditions.

Table 2: Expected Products of Hydrosilylation and Hydrogenation

| Reaction Type | Reagent | Catalyst | Expected Major Product |

|---|---|---|---|

| Hydrosilylation (anti-Markovnikov) | Triethylsilane | Platinum-based catalyst | 1-(1-Bromo-4-fluorophenyl)-2-(triethylsilyl)ethane |

Polymerization and Oligomerization Studies for Functional Materials

Substituted styrenes are well-known monomers for the synthesis of a wide range of polymers and oligomers. This compound could serve as a valuable monomer for creating functional materials due to the presence of the reactive vinyl group and the halogen substituents which can be further modified.

The polymerization of this compound can be initiated by radical, cationic, or anionic methods. The choice of polymerization technique would influence the molecular weight, polydispersity, and microstructure of the resulting polymer, poly(this compound).

Radical Polymerization: This is a common method for polymerizing styrene derivatives, often initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Anionic and Cationic Polymerization: These methods can offer better control over the polymer architecture, potentially leading to living polymerization where the polymer chains grow without termination or chain transfer reactions.

The resulting polymers could have interesting properties for applications in areas such as flame retardants (due to the bromine content), high-performance plastics, and as precursors for further functionalization via the carbon-bromine bond. Oligomers, short-chain polymers, could also be synthesized for use as functional additives or building blocks for more complex macromolecules.

Pericyclic Reactions and Other Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ethenyl group of this compound can participate in cycloaddition reactions, a class of pericyclic reactions.

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the vinyl group of this compound can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing effects of the halogenated aromatic ring would enhance the dienophilic character of the vinyl group. The reaction would lead to the formation of a substituted cyclohexene ring. The stereochemistry of the product is highly controlled in this concerted reaction.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions are also possible, where the vinyl group could react with another alkene to form a cyclobutane ring. These reactions are typically not favored thermally but can proceed upon irradiation with UV light.

The aromatic ring itself is generally unreactive in common pericyclic reactions but can undergo certain cycloadditions under forcing conditions or with highly reactive species.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant 2 | Conditions | Expected Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Thermal | Substituted Cyclohexene |

Mechanistic Investigations of Transformations Involving 1 Bromo 2 Ethenyl 4 Fluorobenzene

Kinetic Analysis and Reaction Rate Determination

The rate of these reactions is influenced by several factors, including the nature of the catalyst, the solvent, the base, and the temperature. nrochemistry.com In palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-determining step. libretexts.org The electronic properties of the aryl bromide play a significant role; electron-withdrawing groups can sometimes accelerate this step. The fluorine atom at the 4-position of 1-bromo-2-ethenyl-4-fluorobenzene, being an electron-withdrawing group, is expected to influence the rate of oxidative addition.

A hypothetical kinetic study for a Suzuki-Miyaura coupling reaction of this compound with a generic boronic acid could be designed to determine the reaction order with respect to each reactant and the catalyst. The data from such a study would allow for the formulation of a rate law, providing a quantitative description of the reaction kinetics.

Interactive Data Table: Hypothetical Kinetic Data for a Cross-Coupling Reaction

Below is a representative data table illustrating the kind of data that would be collected in a kinetic study. The reaction shown is the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

| Experiment | [this compound] (M) | [Phenylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This is a hypothetical data set for illustrative purposes.

Elucidation of Catalytic Cycles in Cross-Coupling and Other Metal-Mediated Processes

The transformations of this compound are often facilitated by transition metal catalysts, most notably palladium. The mechanisms of these reactions are best described by catalytic cycles. The three most common cross-coupling reactions for a substrate like this are the Suzuki-Miyaura, Heck, and Stille reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. wikipedia.org The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. nrochemistry.comlibretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. nrochemistry.comlibretexts.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. organic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings: libretexts.org

Oxidative Addition: As in the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) species. organic-chemistry.org

Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond. libretexts.org

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. odinity.com

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species. libretexts.org

Stille Coupling: This reaction couples the aryl bromide with an organotin compound. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling: organic-chemistry.orguwindsor.ca

Oxidative Addition: The Pd(0) catalyst reacts with this compound. libretexts.org

Transmetalation: The organostannane transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. libretexts.org

Characterization and Trapping of Transient Reactive Intermediates (e.g., Arynes, Radicals, Organometallic Species)

The mechanistic pathways of reactions involving this compound can proceed through various highly reactive, transient intermediates.

Organometallic Species: In the context of the cross-coupling reactions discussed above, the primary intermediates are organopalladium species. The Pd(II) intermediates formed after oxidative addition, such as [Ar-Pd(II)-Br(L)₂] (where Ar is the 2-ethenyl-4-fluorophenyl group and L is a ligand), are key transient species. While often too unstable for isolation under catalytic conditions, their presence can be inferred through stoichiometric studies and spectroscopic methods.

Arynes: The ortho-disubstituted pattern of a bromine and a fluorine atom on the benzene (B151609) ring of this compound presents the possibility of forming a highly reactive aryne intermediate, specifically 4-ethenyl-6-fluorobenzyne. The generation of benzynes from o-dihalobenzenes is a known process, often initiated by a strong base or a metal. orgsyn.orgstackexchange.com For instance, treatment with a strong base could lead to the elimination of HBr, or reaction with an active metal like magnesium could form a Grignard reagent, which then eliminates the fluoride (B91410) to generate the aryne. orgsyn.org These arynes are powerful dienophiles and can be "trapped" by dienes like furan (B31954) in a Diels-Alder reaction, providing evidence for their formation. stackexchange.com

Radicals: While many cross-coupling reactions are believed to proceed through two-electron pathways (oxidative addition/reductive elimination), radical mechanisms can also be operative under certain conditions. For instance, single-electron transfer (SET) from a low-valent metal center to the aryl halide could generate an aryl radical. The study of radical intermediates can be pursued through techniques like electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents.

Computational Approaches to Reaction Mechanism Elucidation

In the absence of direct experimental observation of transient species, computational chemistry provides a powerful lens through which to view reaction mechanisms. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these computational investigations.

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. researchgate.net For a reaction involving this compound, DFT could be employed to:

Model the Oxidative Addition Step: By calculating the energy barrier for the insertion of a palladium catalyst into the C-Br bond, the feasibility of this crucial step can be assessed. rsc.org DFT studies can compare the reactivity of the C-Br bond versus the C-F bond, confirming the expected preferential cleavage of the weaker C-Br bond. vu.nl

Compare Mechanistic Pathways: DFT can be used to calculate the energies of intermediates and transition states for different proposed mechanisms (e.g., concerted vs. stepwise, ionic vs. radical), helping to identify the most likely reaction pathway. rsc.org

Analyze Ligand and Solvent Effects: The influence of different phosphine (B1218219) ligands or solvent environments on the reaction energetics can be modeled, aiding in the rational design of more efficient catalytic systems. researchgate.net

A typical output from a DFT study would be a reaction energy profile, plotting the Gibbs free energy versus the reaction coordinate, highlighting the activation energies for each step.

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the reacting system over time. For transformations of this compound, MD simulations could be used to:

Study Solvent Effects: MD can explicitly model the interactions between the reacting species and a large number of solvent molecules, providing a more realistic picture of solvation effects than implicit solvent models often used in DFT.

Investigate Conformational Dynamics: The conformational flexibility of the ethenyl group and its influence on the approach of the catalyst or other reactants can be studied.

Simulate Catalyst-Substrate Interactions: MD can simulate the process of the substrate binding to the catalyst and the subsequent conformational changes that lead to the reactive geometry.

By combining the energetic information from DFT with the dynamic insights from MD, a comprehensive and detailed picture of the reaction mechanism can be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the benzene (B151609) ring. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete and unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of 1-Bromo-2-ethenyl-4-fluorobenzene will exhibit distinct signals for the vinyl and aromatic protons. The vinyl group will give rise to a characteristic set of three signals corresponding to the geminal, cis, and trans protons, with their chemical shifts and coupling constants being diagnostic of the ethenyl moiety. The aromatic region will show three signals for the protons on the benzene ring, with their splitting patterns and coupling constants dictated by their relative positions to the bromo, fluoro, and ethenyl substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show eight distinct signals: two for the vinyl group and six for the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the conjugating effect of the ethenyl group.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom. The spectrum for this compound will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (J) in Hz |

| H-vinyl (gem) | ~5.3-5.5 | - | J_gem ≈ 1-2 |

| H-vinyl (cis) | ~5.7-5.9 | - | J_cis ≈ 10-12 |

| H-vinyl (trans) | ~6.6-6.8 | - | J_trans ≈ 17-18 |

| Aromatic H | ~7.0-7.6 | - | J_H-H ≈ 7-9, J_H-F ≈ 5-10 |

| C-vinyl | - | ~115-120 | - |

| C-vinyl | - | ~130-135 | - |

| C-aromatic | - | ~110-140 | J_C-F ≈ 20-30 (ortho), 5-10 (meta) |

*Predicted values are based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal proton-proton couplings within the same spin system. It will show correlations between the vinyl protons and between adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum will link each proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C resonances for the protonated carbons.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) spectroscopy can be used to study the compound in its crystalline or amorphous solid forms. nih.govlibretexts.org In the solid state, molecular motion is restricted, leading to broader NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. libretexts.org Techniques such as Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. libretexts.org

For this compound, ¹³C and ¹⁹F ssNMR could provide insights into:

Polymorphism: Different crystalline forms of the compound would likely yield distinct ssNMR spectra.

Molecular Packing: Intermolecular interactions in the crystal lattice can influence the chemical shifts, providing clues about how the molecules are arranged.

Conformation: In the solid state, the molecule adopts a fixed conformation, and ssNMR can help to determine the torsional angles, for example, between the ethenyl group and the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. chemrxiv.orglcms.cz This high precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₆BrF), the expected exact mass of the molecular ion can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | C₈H₆⁷⁹BrF | 200.9688 |

| [M]⁺ (for ⁸¹Br) | C₈H₆⁸¹BrF | 202.9667 |

The experimentally measured m/z value from HRMS should match these calculated values with a very low margin of error (typically within a few parts per million), thus confirming the elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing the purity of a sample of this compound or for identifying it within a complex mixture.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records the mass spectrum of each component.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for structural elucidation. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, or the ethenyl group, leading to characteristic fragment ions that can be used to confirm the structure.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers, including those derived from this compound. This soft ionization method allows for the determination of key polymer properties such as molecular weight distribution, the mass of repeating monomer units, and the identification of end-groups with minimal fragmentation.

In a typical MALDI-TOF analysis of a polymeric derivative of this compound, the polymer sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol, and a cationizing agent, often a silver or sodium salt (e.g., silver trifluoroacetate, AgTFA). The matrix absorbs the laser energy, leading to the desorption and ionization of the polymer chains. The resulting ions are then accelerated in a time-of-flight mass analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.

The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The difference in m/z between adjacent peaks corresponds to the mass of the monomer repeating unit. For poly(this compound), this would be approximately 201.04 g/mol .

The high resolution of MALDI-TOF MS also enables the identification of end-groups. By comparing the observed m/z values with theoretical calculations for different possible end-group combinations, the chemical nature of the chain termini can be elucidated, providing crucial information about the polymerization mechanism.

Table 1: Representative MALDI-TOF MS Data for a Halogenated Polystyrene Derivative

| Parameter | Value |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Cationizing Agent | Silver Trifluoroacetate (AgTFA) |

| Mass of Repeating Unit (m/z) | ~201.04 (for C8H6BrF) |

| Number Average Molecular Weight (Mn) | 4500 Da |

| Weight Average Molecular Weight (Mw) | 4750 Da |

| Dispersity (Đ) | 1.06 |

| End-Group 1 | Initiator Fragment |

| End-Group 2 | Hydrogen |

Note: This table presents hypothetical data for a polymeric derivative of this compound based on typical results for similar halogenated polystyrenes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the molecular dipole moment. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the vinyl group, and the carbon-halogen bonds.

Raman Spectroscopy: Raman spectroscopy, on the other hand, is a light scattering technique. When a molecule is irradiated with a monochromatic laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. Vibrational modes that involve a change in the polarizability of the molecule are Raman active.

For this compound, key vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm-1.

Vinyl C-H stretching: Also found in the 3100-3000 cm-1 region.

C=C stretching: The vinyl C=C stretch gives a characteristic band around 1630 cm-1, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm-1 range.

C-F stretching: A strong absorption is expected in the 1250-1150 cm-1 region due to the C-F bond.

C-Br stretching: The C-Br stretching vibration is typically observed at lower wavenumbers, in the range of 600-500 cm-1.

Out-of-plane C-H bending: These deformations of the aromatic and vinyl C-H bonds give rise to strong bands in the 1000-650 cm-1 region, which are characteristic of the substitution pattern of the benzene ring.

The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, as some modes may be strong in one technique and weak or silent in the other due to selection rules.

Table 2: Predicted Vibrational Frequencies (cm-1) and Assignments for this compound

| Wavenumber (cm-1) | Assignment | Technique |

| ~3080 | Aromatic C-H stretch | IR, Raman |

| ~3010 | Vinyl C-H stretch | IR, Raman |

| ~1630 | Vinyl C=C stretch | IR, Raman |

| ~1590 | Aromatic C=C stretch | IR, Raman |

| ~1480 | Aromatic C=C stretch | IR, Raman |

| ~1230 | C-F stretch | IR |

| ~990 | Vinyl C-H out-of-plane bend | IR |

| ~910 | Vinyl C-H out-of-plane bend | IR |

| ~830 | Aromatic C-H out-of-plane bend | IR |

| ~550 | C-Br stretch | IR, Raman |

Note: These are predicted values based on the analysis of structurally similar compounds like 4-fluorostyrene and bromobenzene. Actual experimental values may vary slightly.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the structure and properties of this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

While the crystal structure of this compound is not publicly available, the analysis of a closely related compound can provide valuable insights into the expected structural features. For instance, the crystal structure of a bromo-substituted aromatic compound would reveal the planarity of the benzene ring, the orientation of the vinyl and bromo substituents, and the nature of any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Table 3: Representative Crystallographic Data for a Bromo-Substituted Aromatic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.45 |

| b (Å) | 6.21 |

| c (Å) | 15.32 |

| β (°) | 98.5 |

| Volume (Å3) | 795.4 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.75 |

Note: This data is for a representative bromo-substituted aromatic compound and is provided for illustrative purposes, as the specific crystal structure of this compound is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the benzene ring and the vinyl group. The presence of the bromo and fluoro substituents will influence the positions and intensities of the absorption bands.

The benzene ring itself has characteristic absorption bands, which are modified by the substituents. The vinyl group extends the conjugation of the π-system, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene. The halogen substituents can also cause a slight red shift and may influence the fine structure of the absorption bands.

The spectrum would likely show a strong absorption band in the UV region, characteristic of substituted styrenes. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from the UV-Vis spectrum.

Table 4: Representative UV-Vis Absorption Data for a Halogenated Styrene (B11656) Derivative

| Solvent | λmax 1 (nm) | εmax 1 (L mol-1 cm-1) | λmax 2 (nm) | εmax 2 (L mol-1 cm-1) |

| Hexane | ~250 | ~15,000 | ~280 | ~1,000 |

| Ethanol | ~252 | ~16,000 | ~282 | ~1,200 |

Note: This table presents typical UV-Vis absorption data for a halogenated styrene, such as 4-bromostyrene, in different solvents. The actual values for this compound may differ.

Theoretical and Computational Chemistry Studies on 1 Bromo 2 Ethenyl 4 Fluorobenzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within a molecule are fundamental to its physical and chemical behavior. Theoretical chemistry provides powerful tools to probe these aspects at a quantum mechanical level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are indispensable for elucidating the electronic structure of molecules like 1-Bromo-2-ethenyl-4-fluorobenzene. Methodologies such as Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations.

Density Functional Theory (DFT) has emerged as a popular and effective method due to its balance of computational cost and accuracy. For a molecule like this compound, a DFT calculation would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation provides the optimized molecular geometry, electronic energy, and the electron density distribution. From the electron density, various properties can be derived, including atomic charges and the electrostatic potential, which are crucial for understanding intermolecular interactions. For instance, in a study on 2-bromo-6-chloro-4-fluoroaniline, DFT calculations were used to determine the molecular geometry and analyze the frontier molecular orbitals. researchgate.net

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable hierarchy of accuracy. While computationally more demanding than DFT, they are often used as benchmarks. For halogenated benzenes, ab initio calculations have been employed to obtain precise geometric and energetic data. scm.com These methods would allow for a highly accurate determination of the bond lengths, bond angles, and torsional angles in this compound, providing a solid foundation for understanding its conformational preferences.

A hypothetical DFT calculation on this compound would likely reveal the influence of the electron-withdrawing fluorine atom and the larger, more polarizable bromine atom on the electron distribution of the benzene (B151609) ring and the vinyl group. This would manifest in the calculated bond lengths and the distribution of electrostatic potential on the molecular surface.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Investigations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and spatial distributions of the HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich ethenyl group and the benzene ring, while the LUMO would likely be distributed over the aromatic system, influenced by the electronegative halogen substituents. The precise nature of these orbitals, including their energies and coefficients on each atom, would be determined through quantum chemical calculations. Understanding the FMOs is crucial for predicting how the molecule would interact with electrophiles and nucleophiles in chemical reactions. For example, in the computational study of 2-bromo-1,4-dichlorobenzene, the FMO analysis was used to predict the reactive sites within the molecule. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, guiding the design of synthetic routes and the understanding of reaction mechanisms.

Thermodynamic and Kinetic Assessments of Chemical Transformations

Theoretical methods can be used to evaluate the feasibility and outcome of chemical reactions involving this compound. This involves calculating the thermodynamic and kinetic parameters of potential reaction pathways.

Thermodynamic assessments focus on the relative energies of reactants, products, and intermediates. By calculating the change in Gibbs free energy (ΔG) for a reaction, one can predict whether the reaction is spontaneous under given conditions. For instance, in a potential cross-coupling reaction involving this compound, calculations could determine the relative stability of different possible products, thus predicting the major product.

Kinetic assessments investigate the energy barriers (activation energies) of reaction pathways. By locating the transition state structures and calculating their energies, chemists can understand the rate at which a reaction will proceed. For complex reactions with multiple possible pathways, comparing the activation energies allows for the prediction of the kinetically favored product. For example, studies on the oxidation of styrene (B11656) derivatives have used computational methods to determine the activation energies for different reaction pathways, explaining the observed product selectivity. researchgate.net

In Silico Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. This is particularly useful for complex molecules with overlapping signals or for distinguishing between isomers. For fluorinated aromatic compounds, specific computational protocols have been developed to achieve high accuracy in predicting ¹⁹F NMR chemical shifts. mdpi.com In the case of this compound, theoretical prediction of the NMR spectra would aid in the assignment of the various proton, carbon, and fluorine signals, confirming the molecular structure.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (vinyl) | 5.0 - 7.0 |

| ¹H (aryl) | 7.0 - 8.0 |

| ¹³C (vinyl) | 110 - 140 |

| ¹³C (aryl) | 115 - 145 |

| ¹⁹F | -100 to -120 |

Note: These are estimated ranges based on typical values for similar structural motifs and would be refined by specific calculations.

Intermolecular Interactions and Supramolecular Assembly in Solid State

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal structures and material properties.

For this compound, several types of intermolecular interactions would be at play in the solid state. These include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The polar C-F and C-Br bonds would lead to a net molecular dipole moment, resulting in electrostatic interactions between molecules.

Halogen bonding: The bromine atom, and to a lesser extent the fluorine atom, can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. Studies on other brominated organic molecules have highlighted the importance of bromine in directing crystal packing through such interactions. nih.govacs.org

π-π stacking: The aromatic rings can interact through stacking, where the electron-rich π-systems of adjacent molecules align.

Crystal structure prediction (CSP) methods combine computational searches for possible packing arrangements with accurate energy calculations to predict the most stable crystal structure. wikipedia.org While a dedicated CSP study for this compound has not been reported, such an investigation would provide valuable insights into its likely polymorphic forms and their relative stabilities.

A comprehensive review of the theoretical and computational analyses of this compound, including its non-covalent interactions, electrostatic potential, and Hirshfeld surface characteristics, could not be conducted. A thorough search of available scientific literature and databases did not yield specific studies focused on this particular chemical compound.

While computational chemistry is a powerful tool for investigating molecular properties, and techniques such as the analysis of non-covalent interactions, electrostatic potential maps, and Hirshfeld surface analysis are commonly employed for halogenated and aromatic compounds, specific research applying these methods to this compound has not been published.

General principles of computational chemistry allow for a hypothetical discussion of the expected properties of this molecule. For instance, the presence of a bromine atom suggests the potential for halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The aromatic ring and the ethenyl group are expected to participate in π-stacking interactions. However, without specific computational studies, any detailed analysis, including the generation of data tables for interaction energies or electrostatic potential values, would be purely speculative and would not meet the requirement for scientifically accurate content based on research findings.

Similarly, an electrostatic potential map would likely show negative potential around the fluorine atom and the π-system of the benzene ring and the double bond, with a positive potential on the hydrogen atoms and a region of positive potential on the bromine atom, characteristic of a σ-hole. A Hirshfeld surface analysis would be instrumental in quantifying the various intermolecular contacts, such as H···H, C···H, H···Br, and H···F interactions, and their relative contributions to the crystal packing. However, the precise percentages and the appearance of the d_norm map are dependent on the actual crystal structure and electronic distribution, which can only be determined through experimental or specific computational studies.

Given the strict requirement for detailed research findings and the absence of such data for this compound, it is not possible to provide the requested in-depth article. Further experimental and computational research is needed to elucidate the specific properties of this compound.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene will likely pivot towards greener and more efficient methodologies that maximize atom economy. Current synthetic strategies often rely on multi-step processes that may generate significant waste. Future research could explore the following sustainable alternatives:

One promising approach is the direct C-H vinylation of 1-bromo-4-fluorobenzene. This method would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. Another avenue lies in the development of catalytic decarboxylative coupling reactions. For instance, a potential route could involve the coupling of a derivative of 3-bromo-5-fluorocinnamic acid with a suitable catalyst, a method that has shown success for other functionalized styrenes. rsc.org

Catalytic advancements are central to these future routes. Research into earth-abundant metal catalysts (such as copper or iron) to replace precious metals (like palladium) is a key goal. Furthermore, the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), which can be recycled, presents a more environmentally benign process. rsc.org A one-pot synthesis strategy, combining multiple reaction steps without isolating intermediates, could also significantly improve efficiency and reduce solvent usage and waste generation. acs.org

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Direct C-H Vinylation | Fewer steps, reduced waste | Catalyst development for high regioselectivity |

| Decarboxylative Coupling | Use of renewable starting materials | Catalyst stability and turnover number |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | Matching the efficiency of precious metal catalysts |

| One-Pot Isomerization-Coupling | Increased efficiency, less solvent waste | Ensuring compatibility of sequential catalytic cycles |

Asymmetric Synthesis and Enantioselective Transformations

The ethenyl (vinyl) group in this compound is a versatile handle for a variety of chemical transformations. A significant area of future research will be the development of asymmetric, or enantioselective, reactions. This would allow for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful. numberanalytics.com

Future investigations could focus on the asymmetric epoxidation of the vinyl group. The use of chiral catalysts, such as those used in Sharpless asymmetric epoxidation, could yield optically active epoxides. youtube.com These chiral epoxides are valuable building blocks for synthesizing more complex molecules. Another area of exploration is asymmetric hydroformylation, which would introduce a chiral aldehyde group.

The development of organocatalysis for these transformations is a particularly attractive avenue. Chiral amines, for example, have been successfully used as organocatalysts for asymmetric conjugate additions to other vinyl compounds. nih.gov Adapting these methods to this compound could provide a metal-free and highly selective route to chiral derivatives. The ultimate goal is to design catalytic systems—be they metal-based, organocatalytic, or enzymatic—that can control the three-dimensional arrangement of atoms in the products with high precision. acs.orgyoutube.com

Integration into Advanced Functional Materials and Nanomaterials

The unique combination of a polymerizable vinyl group, a reactive bromine atom, and an electron-withdrawing fluorine atom makes this compound an attractive monomer for the synthesis of advanced functional materials and nanomaterials. man.ac.uk

Future research will likely focus on the polymerization of this compound to create novel fluorinated polymers. Fluoropolymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. acs.orgrsc.org The resulting polymers could find applications in high-performance coatings, membranes, and electronic devices. The presence of the bromine atom allows for post-polymerization modification, enabling the introduction of other functional groups to tailor the material's properties.

In the realm of nanomaterials, this compound could be used to functionalize surfaces, such as graphene or nanoparticles. nih.gov For instance, polymerization from a graphene oxide surface could create a composite material with enhanced thermal and mechanical properties. The bromo-fluoro-aryl group itself can impart specific electronic characteristics, making these materials potentially useful in sensors or organic electronics. The ability to create well-defined block copolymers containing segments derived from this monomer is another promising avenue for generating self-assembling nanostructures. rsc.org

| Material Class | Potential Application | Key Feature from Monomer |

| Fluorinated Homopolymers | Specialty coatings, chemically resistant films | Thermal stability, hydrophobicity |

| Post-Polymerization Modified Polymers | Functional surfaces, stimuli-responsive materials | Bromine atom as a handle for further reactions |

| Graphene/Nanoparticle Composites | Advanced electronics, reinforced materials | Polymerization from surfaces, electronic properties |

| Block Copolymers | Self-assembled nanostructures, drug delivery | Controlled polymerization and phase separation |

Q & A

Basic: What are the standard synthetic routes for 1-Bromo-2-ethenyl-4-fluorobenzene?

Methodological Answer:

The compound can be synthesized via bromination of 4-fluoro-2-ethenylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation. Alternatively, a Suzuki coupling may be employed, starting from 1-bromo-4-fluorobenzene and vinylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water solvent system. Reaction optimization includes temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) confirm structural integrity. For example, ¹H NMR should show distinct peaks for the ethenyl group (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). GC retention times or HPLC area-percent values ≥95% indicate acceptable purity .

Advanced: How do substituents (Br, F, ethenyl) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as an electrophilic site for cross-coupling (e.g., Suzuki, Heck). The fluorine atom induces electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. The ethenyl group can participate in cycloaddition or polymerization reactions. Comparative studies with analogs (e.g., 1-bromo-4-chloro-2-ethynylbenzene) reveal that fluorine’s electronegativity reduces electron density at the ortho position, altering reaction kinetics .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

Heavy atoms (Br) cause absorption errors, requiring multi-scan corrections in X-ray diffraction. The ethenyl group’s flexibility may lead to disorder, resolved using SHELXL’s restraints (e.g., DFIX, SIMU). High-resolution data (d-spacing < 0.8 Å) and twin refinement (via TWIN/BASF) improve accuracy. Validation tools like PLATON check for missed symmetry or voids .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Use fume hoods and personal protective equipment (gloves, goggles) due to bromine’s toxicity and volatility. Avoid inhalation; store in amber glass under inert gas. Spills require neutralization with sodium bicarbonate. Toxicity data from EPA DSSTox (DTXSID701223664) indicate acute oral LD₅₀ > 500 mg/kg, but chronic exposure risks necessitate proper waste disposal .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Contradictions arise from solvent effects, concentration, or impurities. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare with databases (PubChem CID 2736551) or synthesize analogs (e.g., 1-bromo-4-chloro-2-fluorobenzene) to isolate substituent contributions .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model electrophilicity. Software like Gaussian or ORCA simulates transition states in cross-coupling. Solvent effects are incorporated via PCM models. Experimental validation compares computed activation energies with kinetic data from Arrhenius plots .

Basic: How is the compound used as an intermediate in pharmaceutical research?

Methodological Answer:

It serves as a precursor in synthesizing fluorinated bioactive molecules. For example, coupling with heterocycles (e.g., pyrazoles) generates candidates for kinase inhibitors. In vitro assays (e.g., cytotoxicity) require validation under controlled conditions, adhering to ethical guidelines for non-medical use .

Advanced: What analytical techniques differentiate positional isomers (e.g., 1-bromo-3-fluoro vs. 1-bromo-4-fluoro derivatives)?

Methodological Answer:

NOESY NMR identifies spatial proximity of substituents. IR spectroscopy detects C-F stretching frequencies (1120–1250 cm⁻¹), varying with substitution patterns. High-resolution MS distinguishes exact masses (e.g., C₈H₆BrF: 199.9584 vs. 199.9585). X-ray crystallography provides unambiguous confirmation .

Advanced: How do reaction conditions (solvent, catalyst loading) optimize yield in large-scale synthesis?

Methodological Answer:

Design of experiments (DoE) evaluates variables: solvent polarity (e.g., DMF vs. THF), catalyst concentration (0.5–5 mol% Pd), and temperature. Response surface methodology identifies optimal conditions. For example, NBS in acetonitrile at 70°C maximizes bromination efficiency (>85% yield). Scale-up requires quenching protocols to mitigate exotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.